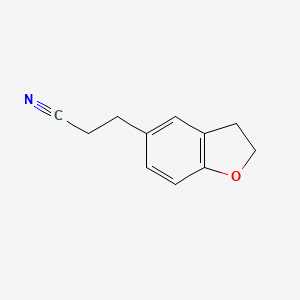

3-(2,3-Dihydro-1-benzofuran-5-YL)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

Similar compounds with a benzofuran scaffold have been reported to exhibit significant activity as receptor agonists . These receptors play crucial roles in various biological processes, including sleep regulation .

Mode of Action

It’s plausible that the compound interacts with its target receptors, triggering a series of biochemical reactions that lead to the observed therapeutic effects .

Biochemical Pathways

Benzofuran derivatives have been associated with antimicrobial activity, particularly when the 4-position of the benzofuran contains halogens or hydroxyl groups .

Result of Action

Some substituted benzofurans have shown significant cell growth inhibitory effects in various types of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-YL)propanenitrile typically involves the alkylation of 2,3-dihydrobenzofuran with a suitable nitrile precursor. One common method includes the reaction of 2,3-dihydrobenzofuran with 3-bromopropanenitrile in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide . The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1-benzofuran-5-YL)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Nitro or halogenated derivatives of benzofuran.

Scientific Research Applications

3-(2,3-Dihydro-1-benzofuran-5-YL)propanenitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

2,3-Dihydrobenzofuran: A precursor in the synthesis of 3-(2,3-Dihydro-1-benzofuran-5-YL)propanenitrile.

5-Benzofuranpropanenitrile: A structural isomer with similar chemical properties.

2,3-Dihydro-1-benzofuran-5-carboxylic acid: Another benzofuran derivative with different functional groups.

Uniqueness

This compound is unique due to its specific nitrile functional group, which imparts distinct reactivity and potential biological activities compared to other benzofuran derivatives . Its structural features make it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Biological Activity

3-(2,3-Dihydro-1-benzofuran-5-YL)propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has been investigated for various biological activities, notably its antimicrobial and anticancer properties. The benzofuran scaffold is known for its diverse pharmacological effects, and derivatives have shown promise in treating various diseases.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been evaluated against multidrug-resistant strains of bacteria. Some studies report minimum inhibitory concentration (MIC) values that suggest effectiveness against pathogens such as Staphylococcus aureus and Mycobacterium species .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets.

Target Receptors:

- Cannabinoid Receptors: Some derivatives have been shown to act as selective agonists for cannabinoid receptor 2 (CB2), which is linked to anti-inflammatory effects without central nervous system side effects .

- Cell Growth Inhibition: Certain studies suggest that the compound may inhibit cell growth in various cancer cell lines through apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds, providing insights into the potential applications of this compound.

Table 1: Summary of Biological Activities

| Activity | Reference | Findings |

|---|---|---|

| Antimicrobial | Effective against MRSA and Mycobacterium spp. | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| CB2 Agonism | Selective agonist with anti-inflammatory properties |

Research Applications

The compound has potential applications across various fields:

- Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.

- Biology: Investigated for antimicrobial and anticancer properties.

- Medicine: Explored for therapeutic applications due to structural similarities with bioactive benzofuran derivatives.

Properties

IUPAC Name |

3-(2,3-dihydro-1-benzofuran-5-yl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-4,8H,1-2,5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGNWVGVGYXYBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.